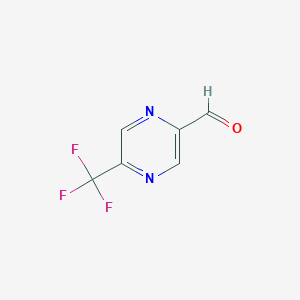

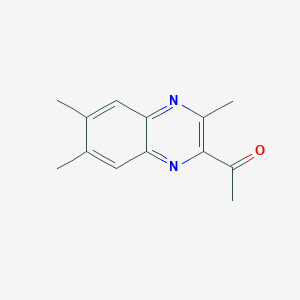

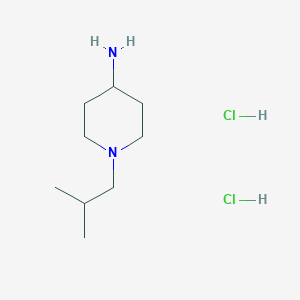

![molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0](/img/structure/B3089569.png)

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Applications

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) and similar ruthenium complexes are known for their electrochemical activity. Ruthenium complexes with a divalent ruthenium center, Ru 2+, are significant in this context. For instance, ruthenium complexes have been used for the electrochemical detection of tadalafil, demonstrating a linear detection range and effective sensitivity (Abu-Nameh, 2020).

Catalytic Applications

These ruthenium complexes play a crucial role in catalysis. For example, they have been used in the hydroformylation of propene, where they act as catalysts under mild pressure conditions. Interestingly, during these reactions, other complexes form alongside the main products, showcasing the dynamic behavior of these compounds in catalytic processes (Srivastava et al., 2003).

Structural Analysis

Understanding the structure of these ruthenium complexes is also a significant area of research. Detailed structural analyses have been conducted, such as X-ray crystallography, to determine their molecular configurations. This understanding is crucial for tailoring these complexes for specific applications (Manoli et al., 1974).

Biomedical Applications

In the biomedical field, some ruthenium complexes have been investigated for their potential in disease diagnosis and treatment. For example, the aggregation-induced electrochemiluminescence (AIECL) behavior of certain ruthenium complexes has been studied for identifying nucleic acids, which can be crucial in molecular sensors and cancer diagnosis (Lu et al., 2020).

Safety and Hazards

“Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled under inert gas and should not be allowed to contact with air . In case of skin contact, it’s advised to immediately wash with water and soap and rinse thoroughly . If it gets in the eyes, rinse cautiously with water for several minutes . If symptoms persist after exposure, consult a doctor .

Mécanisme D'action

Target of Action

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a ruthenium-based compound It’s known that ruthenium compounds often target dna and proteins in cells, disrupting their normal function .

Mode of Action

It’s known to catalyze the reductive hydrogenation of nitro groups containing alkynyl groups in catalytic experiments . This suggests that it may interact with its targets by facilitating redox reactions.

Biochemical Pathways

Given its catalytic activity, it’s likely that it influences pathways involving redox reactions and the metabolism of nitro groups .

Result of Action

Given its catalytic activity, it’s likely that it influences the reduction of nitro groups and potentially disrupts normal cellular function .

Action Environment

Like many chemical compounds, its activity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ruthenium trichloride hydrate", "3-(di-t-butylphosphino)propylamine", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Ruthenium trichloride hydrate is dissolved in ethanol and reacted with 3-(di-t-butylphosphino)propylamine in the presence of hydrochloric acid to form [RuCl2{NH(CH2)3P(t-Bu)2}2].", "Step 2: The resulting complex is then treated with sodium hydroxide to remove the chloride ligands and form [Ru{NH(CH2)3P(t-Bu)2}2].", "Step 3: Finally, the complex is reacted with chloroform to introduce the dichloro ligands and form Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)." ] } | |

Numéro CAS |

1196147-60-0 |

Formule moléculaire |

C22H52Cl2N2P2Ru |

Poids moléculaire |

578.6 g/mol |

Nom IUPAC |

3-ditert-butylphosphanylpropan-1-amine;ruthenium(2+);dichloride |

InChI |

InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2 |

Clé InChI |

NSPIEVFIMGNWDW-UHFFFAOYSA-L |

SMILES |

CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl |

SMILES canonique |

CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.[Cl-].[Cl-].[Ru+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)

![Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)](/img/structure/B3089561.png)